

An In-depth Technical Guide to the Spectral Data of Pyridin-2-ylmethanamine

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Compound of Interest

Compound Name: *pyridin-2-ylmethanamine*

Cat. No.: *B045004*

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This technical guide provides a comprehensive overview of the key spectral data for **pyridin-2-ylmethanamine** (also known as 2-picolylamine), a versatile bidentate ligand and building block in pharmaceutical and materials science.^{[1][2]} The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation: Spectral Data Summary

The quantitative spectral data for **pyridin-2-ylmethanamine** (CAS: 3731-51-9) is summarized in the tables below.^[3] This data is essential for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.55	Doublet of doublets (dd)	1H	H-6 (Py)
~7.65	Triplet of doublets (td)	1H	H-4 (Py)
~7.30	Doublet (d)	1H	H-3 (Py)
~7.18	Doublet of doublets (dd)	1H	H-5 (Py)
~3.95	Singlet (s)	2H	Methylene (-CH ₂)
~1.95	Broad Singlet (s)	2H	Amine (-NH ₂)

Note: Py = Pyridine Ring. Actual chemical shifts and coupling constants can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ (δ 77.2 ppm)

Chemical Shift (δ) ppm	Assignment
~160.0	C-2 (Py, C-CH ₂ NH ₂)
~149.5	C-6 (Py)
~136.8	C-4 (Py)
~122.5	C-5 (Py)
~121.0	C-3 (Py)
~46.5	Methylene (-CH ₂)

Note: The carbon attached to the nitrogen in the pyridine ring (C-2) is the most deshielded among the ring carbons, excluding C6.^[4]

Table 3: Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR) or Neat Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360 - 3280	Medium, Broad (doublet)	N-H Asymmetric & Symmetric Stretch (Primary Amine)
3050 - 3010	Medium	Aromatic C-H Stretch
2920 - 2850	Medium	Aliphatic C-H Stretch (-CH ₂)
~1600	Strong	N-H Scissoring (Bending)
1590, 1570, 1475, 1435	Strong to Medium	Aromatic C=C and C=N Ring Stretching
~1300	Medium	C-N Stretch
~750	Strong	C-H Out-of-plane Bending (ortho-disubstituted ring)

Table 4: Mass Spectrometry (MS) Data

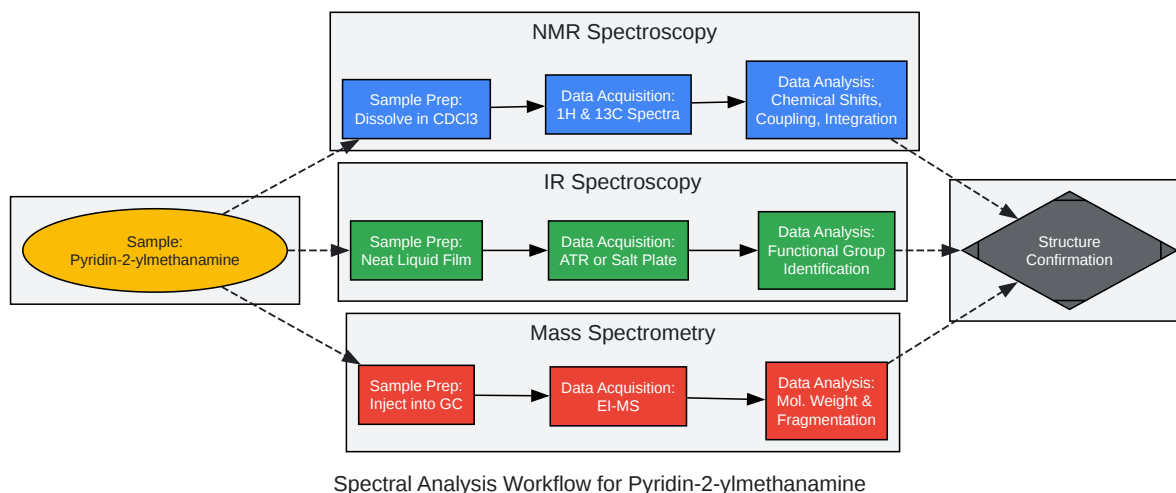
Technique: Electron Ionization (EI) at 70 eV

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
108	High	$[M]^+$ (Molecular Ion)
107	Medium	$[M-H]^+$
93	Low	$[M-NH]^+$
80	High	$[M-CH_2NH_2]^+ + H$ (Pyridinium ion)
79	Very High (Base Peak)	$[M-CH_2NH]^+$ (Loss of aminomethylene radical)
78	High	$[C_5H_4N]^+$ (Pyridyl cation)
52	Medium	Fragmentation of pyridine ring

Note: The fragmentation pattern is characterized by the facile loss of the aminomethylene group, leading to a very stable pyridyl cation or related fragments.[\[5\]](#)[\[6\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **pyridin-2-ylmethanamine**.



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A flowchart of the typical workflow for spectroscopic analysis.

Experimental Protocols

The following sections provide detailed, representative methodologies for acquiring the spectral data presented above.

This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra.

- **Sample Preparation:** Approximately 10-20 mg of **pyridin-2-ylmethanamine** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7][8] The solution is prepared in a clean, dry vial and then transferred into a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter.[9] The final sample height in the tube should be approximately 5 cm.
- **Instrumentation:** Spectra are acquired on a 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE series instrument.

- Data Acquisition:
 - The NMR tube is placed in the spectrometer's autosampler or manually inserted into the probe.
 - The spectrometer's field is locked onto the deuterium signal of the CDCl_3 solvent.
 - The magnetic field homogeneity is optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[\[8\]](#)
 - ^1H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, a relaxation delay of 2 seconds, and 16-32 scans.
 - ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). The ^1H spectrum is referenced to the TMS signal at 0.00 ppm, and the ^{13}C spectrum is referenced to the residual CDCl_3 solvent peak at 77.16 ppm.

This protocol describes the analysis of a pure liquid sample using the "neat film" method.[\[10\]](#)

- Sample Preparation: A single drop of neat (undiluted) **pyridin-2-ylmethanamine** is placed onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. [\[11\]](#) A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform capillary film between the two plates.[\[10\]](#)
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used, such as a Bruker Tensor 27 or a PerkinElmer Spectrum Two.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected to account for atmospheric CO_2 and H_2O vapor.[\[12\]](#)

- The "sandwiched" salt plates containing the sample are mounted in the spectrometer's sample holder.
- The sample spectrum is acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The final absorbance or transmittance spectrum is generated automatically by the instrument's software, which ratios the sample scan against the background scan. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

This protocol is designed to determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: A dilute solution of **pyridin-2-ylmethanamine** (~1 mg/mL) is prepared using a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source, is used.[\[13\]](#)
- Data Acquisition:
 - Gas Chromatography: 1 μL of the sample solution is injected into the GC inlet, which is heated to ~250°C. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m DB-5ms). A temperature program is used to separate the analyte from the solvent and any impurities, for instance: hold at 60°C for 2 minutes, then ramp to 280°C at 10°C/min.[\[14\]](#)
 - Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source. Molecules are bombarded with a beam of electrons (70 eV) to generate a positively charged molecular ion and various fragment ions. The mass analyzer (e.g., a quadrupole) separates these ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance. The scan range is typically set from m/z 40 to 300.[\[15\]](#)
- Data Processing: The resulting total ion chromatogram (TIC) shows peaks corresponding to the separated compounds. The mass spectrum associated with the peak for **pyridin-2-**

ylmethanamine is extracted and analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

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